

# Preclinical Safety Profile of Zandatrigine: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zandatrigine (formerly XEN901, NBI-921352) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] It is under development for the treatment of certain types of epilepsy, including SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and focal-onset seizures.[1][2] The selective targeting of NaV1.6 is hypothesized to offer an improved therapeutic window with fewer side effects compared to non-selective sodium channel blockers.[3] This technical guide provides a comprehensive overview of the publicly available preclinical safety data for Zandatrigine, focusing on its pharmacology, safety margins, and the anticipated standard safety evaluation. While detailed reports of pivotal non-clinical toxicology studies are not fully available in the public domain, this guide synthesizes the accessible data and outlines the standard methodologies for preclinical safety assessment.

#### **Mechanism of Action and Selectivity**

**Zandatrigine** exerts its therapeutic effect by selectively inhibiting the NaV1.6 sodium channel, which is prominently expressed in the central nervous system and plays a crucial role in neuronal excitability. Its high selectivity is a key feature of its design, aiming to minimize off-target effects associated with the inhibition of other sodium channel isoforms.

#### **Quantitative Data: In Vitro Selectivity Profile**



The following table summarizes the in vitro inhibitory activity of **Zandatrigine** against various human (h) and mouse (m) voltage-gated sodium channel isoforms.

| Isoform | IC50 (μM) | Selectivity Ratio (vs.<br>hNaV1.6) |
|---------|-----------|------------------------------------|
| hNaV1.6 | 0.051     | -                                  |
| mNaV1.6 | 0.058     | -                                  |
| hNaV1.1 | 39        | ~765-fold                          |
| mNaV1.1 | 709       | ~13,902-fold                       |
| hNaV1.2 | 6.9       | ~135-fold                          |
| mNaV1.2 | 191       | ~3,745-fold                        |

Data sourced from MedchemExpress. The selectivity ratio is calculated by dividing the IC50 for the specified isoform by the IC50 for hNaV1.6.

This high degree of selectivity for NaV1.6 over other isoforms, particularly NaV1.1, is noteworthy, as non-selective blockade of NaV1.1 has been associated with adverse effects.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Zandatrigine's mechanism of action in inhibiting neuronal hyperexcitability.



### **Preclinical Safety Assessment**

A comprehensive preclinical safety and toxicology program is a regulatory requirement to support the initiation of clinical trials. While specific data for **Zandatrigine** is limited in public literature, the following sections outline the key studies that would have been conducted based on international guidelines (e.g., ICH).

#### **Safety Pharmacology**

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

#### Experimental Protocols:

- Central Nervous System (CNS) Safety: Typically assessed using a functional observational battery (FOB) in rodents. This includes detailed observation of behavior, motor activity, coordination, and reflexes.
- Cardiovascular Safety: The primary assessment involves evaluating the potential for QT interval prolongation in an in vitro hERG assay. In vivo cardiovascular effects (blood pressure, heart rate, and ECG) are typically monitored in a conscious, telemetered large animal model (e.g., dog or non-human primate).
- Respiratory Safety: Respiratory rate and tidal volume are commonly measured in conscious rodents using whole-body plethysmography.

#### **General Toxicology**

Repeat-dose toxicology studies are conducted to characterize the toxicity profile of a drug candidate following prolonged administration.

#### Experimental Protocols:

 Rodent and Non-Rodent Studies: These studies are typically performed in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), for durations ranging from 28 days to 6 months.



- Parameters Monitored: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
- Juvenile Toxicology: To support pediatric development, juvenile animal studies are conducted to assess the effects of the drug on the developing organism. It has been reported that juvenile toxicology studies for **Zandatrigine** have been completed.

#### Genotoxicity

Genotoxicity assays are performed to identify compounds that can induce genetic mutations or chromosomal damage.

#### Experimental Protocols:

- Ames Test: A bacterial reverse mutation assay to detect point mutations.
- In Vitro Mammalian Cell Assay: Typically a micronucleus test or chromosomal aberration assay in mammalian cells.
- In Vivo Genotoxicity Assay: An in vivo micronucleus test in rodents is commonly used to assess chromosomal damage in a whole animal system.

#### Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a drug candidate on fertility, embryonic and fetal development, and pre- and postnatal development.

#### **Experimental Protocols:**

- Fertility and Early Embryonic Development: Assesses effects on mating performance and fertility in male and female rats.
- Embryo-Fetal Development: Examines the potential for teratogenicity in two species (typically rat and rabbit).
- Pre- and Postnatal Development: Evaluates the effects on the pregnant/lactating female and the development of the offspring.



## **Preclinical Safety Margin**

A key finding from the preclinical evaluation of **Zandatrigine** is its significantly wider safety margin compared to non-selective sodium channel anti-epileptic drugs (AEDs).[3]

## **Quantitative Data: Safety Margin in a Rodent Seizure Model**

The following table compares the safety margin of **Zandatrigine** with other AEDs in the maximal electroshock (MES) seizure model in rodents. The safety margin was calculated by comparing the plasma concentration required for 70% efficacy (EC70) to the lowest plasma concentration that induced central nervous system (CNS) side effects (ataxia).[3]

| Compound                 | Efficacy (EC70)<br>Plasma<br>Concentration | Lowest Plasma Concentration with CNS Side Effects | Safety Margin<br>(Fold-Difference) |
|--------------------------|--------------------------------------------|---------------------------------------------------|------------------------------------|
| Zandatrigine<br>(XEN901) | -                                          | -                                                 | ~170                               |
| Phenytoin                | -                                          | -                                                 | 1.7                                |
| Carbamazepine            | -                                          | -                                                 | 3.8                                |
| Lacosamide               | -                                          | -                                                 | 5.3                                |

Specific plasma concentration values were not provided in the cited source.

This enhanced safety margin suggests that **Zandatrigine** may have a lower potential for dose-limiting CNS side effects at therapeutically relevant exposures compared to less selective AEDs.

## **Experimental Workflow for Safety Margin Determination**





Click to download full resolution via product page

Caption: Workflow for determining the preclinical safety margin of an anti-epileptic drug.

## **Summary and Conclusion**

The available preclinical data for **Zandatrigine** highlight its high selectivity for the NaV1.6 sodium channel and a substantially wider safety margin compared to several non-selective AEDs in a rodent model of seizures.[3] This suggests a promising preclinical safety profile, particularly concerning on-target CNS side effects. While it is confirmed that a standard battery of preclinical safety studies, including juvenile toxicology, has been conducted to support its clinical development, detailed quantitative results from these studies are not extensively



available in the public domain. The information presented in this guide provides a foundational understanding of **Zandatrigine**'s preclinical safety, with the acknowledgment that a complete assessment would require access to the full non-clinical data package submitted to regulatory authorities. Further publication of these data will be crucial for a more comprehensive understanding of its safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Zandatrigine by Neurocrine Biosciences for Epileptic Encephalopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Preclinical-Safety-Margins-of-the-Potent-and-NaV1-6-Selective-Inhibitor--XEN901--in-Relation-to-Non-Selective-Sodium-Channel-Blockers [aesnet.org]
- To cite this document: BenchChem. [Preclinical Safety Profile of Zandatrigine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934395#preclinical-safety-profile-of-zandatrigine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com